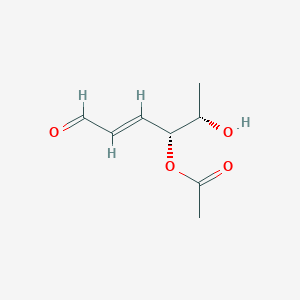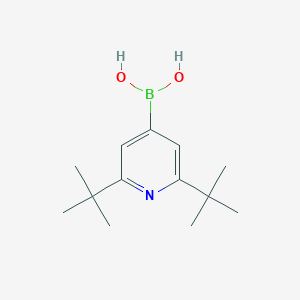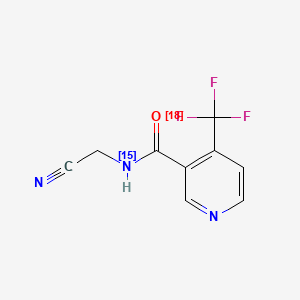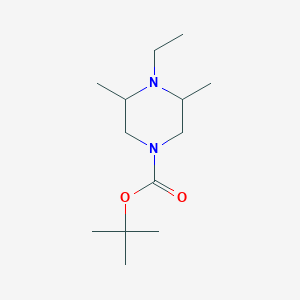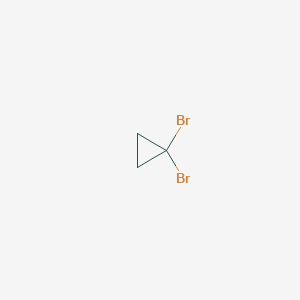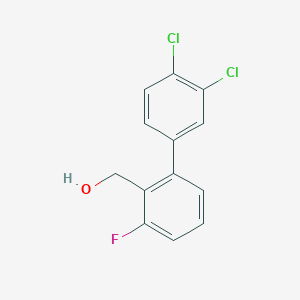
4-Chloro-2-(2-phenylethenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-chloro-2-styrylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound (E)-4-chloro-2-styrylpyrimidine is characterized by the presence of a chloro group at the 4-position and a styryl group at the 2-position of the pyrimidine ring, with the styryl group in the E-configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-2-styrylpyrimidine typically involves the reaction of 4-chloropyrimidine with a suitable styrene derivative under basic conditions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (E)-4-chloro-2-styrylpyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-4-chloro-2-styrylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form ethyl derivatives.
Addition Reactions: The double bond in the styryl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the styryl group could produce a corresponding aldehyde or carboxylic acid.
科学研究应用
(E)-4-chloro-2-styrylpyrimidine has several scientific research applications across various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of (E)-4-chloro-2-styrylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
(E)-4-chloro-2-styrylpyrimidine can be compared with other similar compounds, such as:
4-chloro-2-vinylpyrimidine: Lacks the phenyl group in the styryl moiety, leading to different reactivity and applications.
4-chloro-2-phenylpyrimidine:
4-chloro-2-(2-thienyl)pyrimidine: Contains a thiophene ring instead of a phenyl ring, which can alter its electronic properties and reactivity.
The uniqueness of (E)-4-chloro-2-styrylpyrimidine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H9ClN2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
4-chloro-2-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C12H9ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-9H |
InChI 键 |
CRIXQQZQGJHEDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


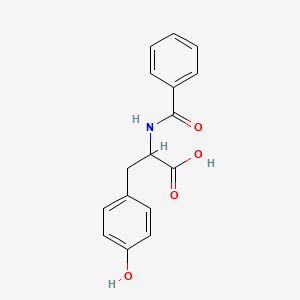
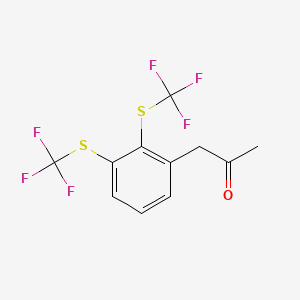
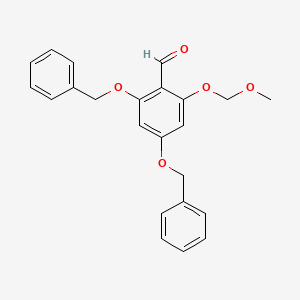
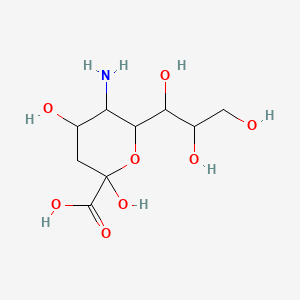
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
